molecular formula C11H17NO3 B085558 Isoproterenol CAS No. 149-53-1

Isoproterenol

Cat. No.: B085558
CAS No.: 149-53-1
M. Wt: 211.26 g/mol
InChI Key: JWZZKOKVBUJMES-UHFFFAOYSA-N
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Description

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. Isoprenaline was discovered in the 1940s and has been used medically since the late 1940s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoprenaline typically involves the following steps:

Industrial Production Methods

Industrial production of isoprenaline follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions

Isoprenaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isoprenaline has a wide range of applications in scientific research:

Mechanism of Action

Isoprenaline exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. This leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Isoprenaline

Isoprenaline is unique due to its non-selective beta-adrenergic activity, which allows it to increase heart rate and cardiac output without significant vasoconstriction. This makes it particularly useful in treating bradycardia and heart block, where increasing heart rate and cardiac output is crucial .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZKOKVBUJMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023175
Record name Isoproterenol
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
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Solubility

5.86e+00 g/L
Record name Isoproterenol
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Mechanism of Action

Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid.
Record name Isoprenaline
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CAS No.

7683-59-2
Record name Isoproterenol
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Record name Isoproterenol
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Melting Point

170.5 °C
Record name Isoprenaline
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Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One part by weight of isoproterenol hydrochloride and 4 parts by weight of dextrin (DE 10) were added with 20 parts by weight of water, and, similarly as in Example A-1 the resultant mixture was subjected to a saccharide-transfer reaction and glucoamylase reaction, purified by gel chromatography, concentrated and pulverized to obtain a white product of α-glucosyl isoproterenol in the yield of about 35% against the weight of the material isoproterenol, d.s.b.
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Yield
35%

Synthesis routes and methods II

Procedure details

One part b7 weight of isoproterenol hydrochloride and 4 parts by weight of dextrin (DE 10) were added with 20 parts by weight of water, and, similarly as in Example A-1 the resultant mixture was subjected to a saccharide-transfer reaction and glucoamylase reaction, purified by gel chromatography, concentrated and pulverized to obtain a white product of α-glucosyl isoproterenol in the yield of about 35% against the weight of the material isoproterenol, d.s.b.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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